molecular formula C6H5ClFN B1408638 4-Chloro-3-fluoro-5-methylpyridine CAS No. 1261488-09-8

4-Chloro-3-fluoro-5-methylpyridine

Cat. No.: B1408638
CAS No.: 1261488-09-8
M. Wt: 145.56 g/mol
InChI Key: AAHGMJZGBAOSKP-UHFFFAOYSA-N
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Description

Overview of Fluorinated and Chlorinated Pyridines in Contemporary Organic Chemistry Research

Fluorinated and chlorinated pyridines are prominent scaffolds in modern organic chemistry, largely due to the profound influence of halogen substituents on the reactivity and properties of the pyridine (B92270) ring. avantorsciences.com The incorporation of fluorine, the most electronegative element, can significantly alter a molecule's pKa, lipophilicity, and metabolic stability, which are crucial parameters in drug design. rsc.org Chlorine, also an electron-withdrawing group, modifies the electronic distribution of the pyridine ring and serves as a versatile handle for further chemical transformations, such as cross-coupling reactions. acs.org

The presence of these halogens on the pyridine ring activates it towards nucleophilic aromatic substitution (SNAr) reactions, with the positions ortho and para to the nitrogen atom being particularly susceptible. uoanbar.edu.iq This reactivity is exploited in the synthesis of a wide array of functionalized pyridines. Research has shown that fluorinated pyridines can be valuable in the development of pharmaceuticals and agrochemicals due to their enhanced biological activity. acs.org

Historical Context of Pyridine Derivatives in Chemical Sciences

Pyridine was first isolated from bone oil in the mid-19th century. Its aromatic nature and the presence of a basic nitrogen atom quickly made it a subject of intense scientific curiosity. The development of synthetic methods for pyridine and its derivatives, such as the Hantzsch pyridine synthesis, opened the door to a vast and diverse field of heterocyclic chemistry.

Initially, research focused on understanding the fundamental reactivity of the pyridine ring. It was established that, unlike benzene, pyridine is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Conversely, this electronic characteristic makes the ring susceptible to nucleophilic attack. Over the decades, the study of pyridine derivatives has evolved from fundamental reactivity studies to their application in a myriad of fields, including catalysis, materials science, and, most notably, medicinal chemistry. nih.gov The development of modern synthetic methodologies has further expanded the accessible chemical space of substituted pyridines, allowing for the fine-tuning of their properties for specific applications. chemicalbook.com

Structural Significance of 4-Chloro-3-fluoro-5-methylpyridine within Pyridine Chemistry

The specific arrangement of substituents in this compound imparts a unique set of properties that are of significant interest in synthetic chemistry. The pyridine ring itself is an electron-deficient aromatic system due to the electronegative nitrogen atom. uoanbar.edu.iq The substituents further modulate this electronic landscape.

The chlorine atom at the 4-position and the fluorine atom at the 3-position are both electron-withdrawing groups, further decreasing the electron density of the ring and enhancing its susceptibility to nucleophilic attack. The fluorine atom, due to its high electronegativity, has a particularly strong inductive effect. The methyl group at the 5-position is an electron-donating group, which can partially offset the electron-withdrawing effects of the halogens and influence the regioselectivity of reactions.

This distinct substitution pattern creates a molecule with a specific charge distribution and steric environment, making it a valuable and predictable building block in organic synthesis. The presence of multiple, distinct functional groups (chloro, fluoro, methyl) on the pyridine core allows for selective and sequential chemical modifications.

Physicochemical Properties of this compound nih.gov
PropertyValue
Molecular FormulaC6H5ClFN
Molecular Weight145.56 g/mol
IUPAC NameThis compound
CAS Number1261488-09-8
SMILESCC1=CN=CC(=C1Cl)F

Research Trends and Strategic Importance in Advanced Synthesis

Polysubstituted pyridines are crucial components in the development of new therapeutic agents and agrochemicals. chemicalbook.com The strategic importance of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of both a chloro and a fluoro substituent offers orthogonal reactivity, allowing for selective transformations at different positions on the pyridine ring.

For instance, the chlorine at the 4-position can be a site for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce new carbon-carbon or carbon-nitrogen bonds. The fluorine at the 3-position, while generally less reactive in SNAr reactions than halogens at the 2- or 4-positions, can still be displaced under specific conditions or can be used to modulate the electronic properties of the final molecule. A related compound, 3-(Chloromethyl)-4-fluoro-5-methylpyridine, highlights the utility of this substitution pattern in providing a reactive site for nucleophilic substitution.

The development of synthetic routes to access polysubstituted pyridines with high regioselectivity is an active area of research. google.com Compounds like this compound are valuable because they provide a pre-functionalized scaffold that can be elaborated into a variety of target structures, accelerating the discovery and development of new chemical entities with desired properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-9-3-5(8)6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHGMJZGBAOSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 3 Fluoro 5 Methylpyridine and Its Analogs

De Novo Pyridine (B92270) Ring Construction Approaches

Building the pyridine core from the ground up offers a powerful method for introducing specific substituents at desired positions. This is particularly advantageous for creating complex substitution patterns that are difficult to achieve through direct functionalization.

Cyclocondensation Reactions Utilizing Fluoromethyl-Containing Building Blocks

Cyclocondensation reactions are a cornerstone of pyridine synthesis, involving the formation of the heterocyclic ring from one or more acyclic components. For the synthesis of fluorinated pyridines, this often involves a building block that already contains a trifluoromethyl group. jst.go.jpnih.gov A common strategy is the multicomponent Kröhnke reaction, where chalcones react with a pyridinium (B92312) salt, such as 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium (B1175870) acetate (B1210297) to form 2-trifluoromethyl pyridines. researchgate.net This method is versatile, accommodating a range of substituted chalcones. researchgate.net

Another approach involves the condensation of enamines with fluorinated 1,3-dicarbonyl compounds. For instance, an enone derived from the trifluoroacetylation of vinyl ethers can be condensed with a methylated nitral and then cyclized to yield a trifluoromethyl pyridine. youtube.com Similarly, fluorinated C3 building blocks like potassium (Z)-2-cyano-2-fluoroethenolate, synthesized from chloroacetamide, can react with amidines to produce 5-fluoropyrimidines and with substituted hydrazines to yield fluorinated pyrazoles. nih.gov

Fluorinated Building BlockReaction Partner(s)Product TypeReference
1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromideChalcones, Ammonium acetate2-Trifluoromethyl pyridines researchgate.net
Enone from trifluoroacetylated vinyl etherMethylated nitralTrifluoromethyl pyridine youtube.com
Potassium (Z)-2-cyano-2-fluoroethenolateAmidines5-Fluoropyrimidines nih.gov
Potassium (Z)-2-cyano-2-fluoroethenolateSubstituted hydrazinesFluorinated pyrazoles nih.gov

Annulation Reactions for Pyridine Core Formation

Annulation reactions provide another avenue for constructing the pyridine ring. A general [3 + 2 + 1] annulation strategy involves the reaction of stabilized enolates with vinamidinium hexafluorophosphate (B91526) salts and hydroxylamine (B1172632) hydrochloride to produce pyridine N-oxides. princeton.edu This method is effective for vinamidinium salts with various β-substituents, including halo and trifluoromethyl groups. princeton.edu

A [5 + 1] annulation has also been reported, initiated by a 2-fluoro-1,3-dicarbonyl compound, which proceeds through a Michael addition, annulation, and dehydrofluorinative aromatization sequence to yield polysubstituted pyridines. Additionally, a [3+3] annulation of saturated ketones with electron-deficient enamines can produce 3-acylpyridines after a sequence of oxidative dehydrogenation, Michael addition, aldol-type condensation, and oxidative aromatization. organic-chemistry.org A rhodium(III)-catalyzed N-annulation of α,β-unsaturated imines (formed from the oxidation of allyl amines) with alkynes also provides a route to substituted pyridines. nih.gov

Annulation StrategyReactantsKey FeaturesReference
[3 + 2 + 1] AnnulationStabilized enolates, Vinamidinium salts, Hydroxylamine hydrochlorideForms pyridine N-oxides princeton.edu
[5 + 1] Annulation2-Fluoro-1,3-dicarbonyl compounds, Enamines/EnolatesTransition-metal free, regioselective organic-chemistry.org
[3 + 3] AnnulationSaturated ketones, Electron-deficient enaminesOxidative one-pot sequence organic-chemistry.org
Rh(III)-catalyzed N-annulationα,β-Unsaturated imines, AlkynesInvolves sequential dehydrogenation and annulation nih.gov

Functionalization of Pre-existing Pyridine Scaffolds

Modifying a pre-formed pyridine ring is a more direct approach to obtaining the target molecule, provided a suitable starting material is available. This often involves selective halogenation reactions.

Halogenation Strategies

Introducing halogen atoms onto the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which makes it less susceptible to electrophilic aromatic substitution. nih.govchemrxiv.org

Direct halogenation of pyridines often requires harsh conditions, such as the use of elemental halogens with strong acids at high temperatures. chemrxiv.orgnih.gov These reactions can also lead to mixtures of regioisomers. chemrxiv.org For instance, the chlorination of 2-methylpyridine (B31789) can yield a variety of chlorinated products. rsc.org

A more selective method for 3-halogenation involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govnsf.govchemrxiv.org This strategy temporarily transforms the electron-deficient pyridine into a more reactive series of polarized alkenes. nsf.gov The pyridine is first activated with an agent like triflic anhydride (B1165640) (Tf₂O) to form a pyridinium salt, which then undergoes ring-opening. chemrxiv.orgnsf.gov The resulting Zincke imine can then be halogenated with reagents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) under mild conditions before ring closure. nih.govnsf.gov

Halogenation MethodReagentsKey FeaturesReference
Electrophilic Aromatic SubstitutionElemental halogens, Strong acidsHarsh conditions, potential for regioisomeric mixtures chemrxiv.orgnih.gov
Zincke Imine IntermediateTf₂O, Dibenzylamine, NIS/NBS/NCS, NH₄OAcMild conditions, high regioselectivity for 3-position nih.govnsf.gov

Industrial-scale synthesis often employs stepwise halogenation processes. For example, 3-methylpyridine (B133936) can be chlorinated to 2-chloro-5-methylpyridine, which can be further chlorinated to 2-chloro-5-(trichloromethyl)pyridine (B1585791) (CCMP). agropages.comgoogle.com This trichloromethyl group can then be fluorinated to a trifluoromethyl group. jst.go.jpnih.govagropages.com

Vapor-phase halogenation at high temperatures (>300°C) over transition metal catalysts like iron fluoride (B91410) is another approach. jst.go.jpnih.gov This can be done in a stepwise manner, with chlorination followed by fluorination, or simultaneously. jst.go.jpnih.gov For example, 3-picoline can be chlorinated and then fluorinated in a fluidized-bed reactor to produce 3-(trifluoromethyl)pyridine, which can then undergo further nuclear chlorination. nih.gov The degree of chlorination can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature, although the formation of multi-chlorinated byproducts is a possibility. nih.gov A patent describes the direct fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) to 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine using anhydrous HF, KF, NaF, or SbF₃ at high temperatures and pressures. google.com

Halogenation ProcessStarting MaterialKey Intermediates/ProductsConditionsReference
Liquid-Phase Chlorination3-Methylpyridine2-Chloro-5-methylpyridine, 2-Chloro-5-(trichloromethyl)pyridineStepwise chlorination agropages.comgoogle.com
Vapor-Phase Halogenation3-Picoline3-(Trifluoromethyl)pyridine, 2-Chloro-5-(trifluoromethyl)pyridineHigh temperature (>300°C), transition metal catalyst jst.go.jpnih.gov
Direct Fluorination2,3-Dichloro-5-(trichloromethyl)pyridine2-Fluoro-3-chloro-5-(trifluoromethyl)pyridineAnhydrous HF, KF, NaF, or SbF₃; 100-250°C, 1.0-15.0 MPa google.com

Halogen Exchange Reactions (e.g., Chlorine-Fluorine Exchange)

Halogen exchange reactions are a fundamental tool for the synthesis of halopyridines. While direct chlorine-fluorine exchange on the pyridine ring can be challenging, related strategies allow for the regioselective introduction of different halogens. One powerful, modern approach involves the initial installation of a phosphine (B1218219) reagent at a specific position on the pyridine ring, which is then displaced by a halide nucleophile.

Researchers have developed heterocyclic phosphine reagents that can be installed at the 4-position of pyridines, forming phosphonium (B103445) salts. These salts then serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) with halide nucleophiles. nih.gov This two-step strategy allows for the halogenation of a broad range of unactivated pyridines and is even suitable for the late-stage functionalization of complex molecules. nih.gov Computational studies have confirmed that the carbon-halogen bond formation proceeds through a stepwise SNAr pathway where the elimination of the phosphine is the rate-determining step. nih.gov

Another innovative method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. This process temporarily transforms the electron-deficient pyridine into a more reactive series of polarized alkenes that can readily react with N-halosuccinimides under mild conditions. nih.govchemrxiv.org This strategy is particularly effective for achieving 3-selective halogenation. nih.govchemrxiv.org

Although not a direct exchange on the pyridine ring, the Finkelstein reaction is a classic halogen exchange method used to prepare fluorinated building blocks for subsequent cyclization into heterocycles. For example, fluoroacetonitrile (B113751) can be synthesized from chloroacetamide by a combined Finkelstein exchange and dehydration, providing a key precursor for fluorinated pyrimidines and pyrazoles. nih.gov

Methyl Group Functionalization to Introduce Halogens

The methyl group on a pyridine ring is not merely a passive substituent; its reactivity can be harnessed for further functionalization, including the introduction of halogens. Methyl groups on pyridine or quinoline (B57606) rings are known to be reactive and can be readily functionalized. semanticscholar.org One of the key reactions involving such groups is side-chain halogenation. pearson.com This process typically involves radical halogenating agents (e.g., N-bromosuccinimide or N-chlorosuccinimide) under UV irradiation or with radical initiators, allowing for the substitution of hydrogen atoms on the methyl group with halogens. This creates a halomethyl-pyridine, which is a versatile intermediate for further synthetic transformations.

Cross-Coupling Methodologies for Aryl-Halide Linkages

Cross-coupling reactions, particularly those catalyzed by palladium, are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, providing indispensable tools for constructing complex pyridine derivatives.

Suzuki-Miyaura Coupling Protocols for Pyridine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a premier method for synthesizing biaryl compounds, including those containing pyridine rings, due to its tolerance for a wide range of functional groups and generally high yields. nih.gov The reaction couples a halo-pyridine with an arylboronic acid or ester in the presence of a palladium catalyst and a base. nih.govcdnsciencepub.com

Despite its utility, the coupling of pyridine-based organoboron reagents can be challenging due to their instability. researchgate.net However, optimized protocols have been developed. For instance, Pd(dppf)Cl₂ has been shown to be a competent catalyst for coupling pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acids and esters. cdnsciencepub.com Similarly, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is frequently used, often in a solvent mixture such as 1,4-dioxane (B91453) and water with a base like potassium phosphate (B84403) (K₃PO₄). nih.gov The presence of water can be beneficial for the reaction, particularly when using pinacol (B44631) esters of boronic acids. cdnsciencepub.com

Table 1: Selected Suzuki-Miyaura Coupling Conditions for Pyridine Derivatives
Pyridine SubstrateCoupling PartnerCatalystBaseSolventYield RangeReference
5-Bromo-2-methylpyridin-3-amineArylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterModerate to Good nih.gov
Pyridine-2-sulfonyl fluoride (PyFluor)(Hetero)aryl Boronic Acids/EstersPd(dppf)Cl₂Na₃PO₄Dioxane5-89% cdnsciencepub.com
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic Boronic AcidsPd(PPh₃)₄Na₂CO₃DME/Ethanol (B145695)/Water14-28% nih.gov
Palladium-Catalyzed C-H Activation for Multisubstituted Pyridines

Palladium-catalyzed C-H activation has emerged as a highly atom-economical strategy for functionalizing pyridine rings without the need for pre-installed leaving groups. sioc-journal.cn This approach allows for the direct formation of C-C or C-heteroatom bonds at positions that might be difficult to access through other means.

Intramolecular C-H arylation is a powerful variant for constructing fused heterocyclic systems. For example, the C-H bond on a pyridine ring adjacent to an amide group can be coupled with an aryl bromide tethered to the amide nitrogen. beilstein-journals.org The use of a palladium acetate catalyst with a suitable phosphine ligand, such as triphenylphosphine (B44618) (PPh₃), can significantly improve the yield of the cyclized product. beilstein-journals.org

Intermolecular C-H activation has also been successfully applied. The palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides proceeds via palladacycle intermediates, demonstrating a direct method for introducing alkyl groups onto the pyridine scaffold. rsc.org These advances highlight the power of C-H activation to streamline the synthesis of complex, multisubstituted pyridines. sioc-journal.cn

Table 2: Examples of Palladium-Catalyzed C-H Activation on Pyridine Systems
Reaction TypePyridine SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Intramolecular C-H Arylation2-Quinolinecarboxyamide derivativeInternal C-Br bondPd(OAc)₂ / PPh₃Fused Heterocycle beilstein-journals.org
Intermolecular C-H Alkylation2-PhenylpyridinesAlkyl IodidesPalladium CatalystAlkylated 2-Phenylpyridines rsc.org
General C-H ActivationPhenyl substituted pyridinesVarious (e.g., aryl halides, acyl sources)Palladium CatalystsArylated, acylated pyridines sioc-journal.cn

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring System

The electron-deficient nature of the pyridine ring makes it particularly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is often difficult to achieve with electron-rich arenes like benzene. pearson.comwikipedia.org The nitrogen atom in the ring activates the ortho (C2/C6) and para (C4) positions towards nucleophilic attack by stabilizing the resulting anionic intermediate, known as a Meisenheimer complex. wikipedia.orgstackexchange.com

For an SNAr reaction to proceed, a good leaving group, typically a halide, must be present at an activated position. wikipedia.org The classic Chichibabin reaction is a notable example where pyridine reacts with sodium amide to form 2-aminopyridine, with the leaving group being a hydride ion, which is unusual. pearson.comwikipedia.org In more conventional SNAr reactions, the presence of electron-withdrawing groups ortho or para to the leaving group further facilitates the reaction by stabilizing the anionic intermediate. wikipedia.orguci.edu

Recently, novel variations of this reaction have been developed. A "directed SNAr" (dSNAr) has been reported where an ortho-iodobenzamide reacts with an amine in the presence of pyridine. rsc.org This reaction proceeds with high ortho-selectivity even without a strong electron-withdrawing group on the aromatic ring, expanding the scope of SNAr under mild conditions. rsc.org

Table 3: Comparison of SNAr Reactions on Pyridine Systems
Reaction NameKey FeaturesTypical NucleophileLeaving GroupReference
Classical SNArRequires leaving group at C2 or C4; often needs activating groups.Alkoxides, AminesHalides wikipedia.orgstackexchange.com
Chichibabin ReactionSubstitution at C2 of unsubstituted pyridine.Amide ion (e.g., NaNH₂)Hydride (H⁻) pearson.comwikipedia.org
Directed SNAr (dSNAr)Ortho-specific substitution on haloarenes with amide directing groups; pyridine as activator.AminesIodide rsc.org

Radiochemical Synthesis Approaches for Isotope Incorporation into Pyridines

The incorporation of stable and radioactive isotopes into pyridine scaffolds is vital for drug development, particularly for use in pharmacokinetic studies and PET imaging. nih.govchemrxiv.org Traditional methods often rely on de novo synthesis from simpler labeled precursors, which can be lengthy. nih.gov Modern isotope exchange reactions offer a more direct route.

A groundbreaking approach for ¹⁵N-labeling involves a ring-opening/ring-closing sequence. nih.gov In this method, a ¹⁴N-pyridine is activated and undergoes ring-opening to form a Zincke imine intermediate. nih.govnih.gov This intermediate is then closed using a commercially available ¹⁵N source, such as ¹⁵NH₄Cl, to incorporate the isotope directly into the pyridine ring with high efficiency (>95% in many cases). nih.govnih.gov This strategy is applicable to a wide range of substituted pyridines and can be used for late-stage labeling of complex pharmaceutical compounds. nih.govresearchgate.net

This Zincke imine strategy also enables the incorporation of other isotopes. For instance, deuteration at the C3 and C5 positions of the pyridine ring can be achieved, producing higher mass isotopologs required for certain analytical studies. chemrxiv.org Furthermore, this methodology has provided a proof-of-concept for the challenging ¹³N-labeling of pyridines, which is highly relevant for developing new radiotracers for Positron Emission Tomography (PET), though it remains a significant challenge due to the short half-life of ¹³N. chemrxiv.org

Table 4: Isotope Incorporation Methods for Pyridine Derivatives
IsotopeMethodologyIsotope SourceKey IntermediateReference
¹⁵NRing-opening / Ring-closing¹⁵NH₄ClNTf-Zincke imine nih.govnih.govresearchgate.net
Deuterium (D)Deuteration of Zincke imine intermediateDeuterated solvent/reagentNTf-Zincke imine chemrxiv.org
¹³NRing-opening / Ring-closing (Proof-of-Concept)[¹³N]NH₃Zincke intermediate chemrxiv.org

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability Considerations

The synthesis of polysubstituted pyridines such as 4-Chloro-3-fluoro-5-methylpyridine is a complex task that requires careful consideration of efficiency, selectivity, and scalability. The specific arrangement of the chloro, fluoro, and methyl groups on the pyridine ring dictates the viable synthetic strategies. A comparative analysis of potential routes reveals distinct advantages and disadvantages for each approach, often centered on the sequence of introducing the substituents and the nature of the starting materials.

Common strategies for constructing such halogenated pyridine derivatives involve either building the pyridine ring with pre-installed substituents or modifying a pre-existing pyridine or pyranone core. Key reactions in these pathways include nucleophilic aromatic substitution (SNAr), chlorination of pyridones, and multi-step sequences involving oxidation and reduction.

Another critical strategy is nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom. The direct substitution of a nitro group with fluoride is a viable, though sometimes low-yielding, method. For example, the synthesis of methyl 3-fluoropyridine-4-carboxylate was accomplished by heating methyl 3-nitropyridine-4-carboxylate with cesium fluoride (CsF) in DMSO, resulting in a 38% yield. nih.gov This approach highlights the challenge of efficiency in SNAr reactions for fluorination. Selectivity is governed by the activating effect of other substituents on the ring. While this method can be a one-step conversion, the harsh reaction conditions (high temperature) and modest yields may limit its scalability for large-scale production.

For radiolabeled analogs, such as [¹⁸F]5-methyl-3-fluoro-4-aminopyridine, an isotope exchange method from a 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide precursor is employed. biorxiv.org This multi-step process involves the initial synthesis of the non-radioactive precursor followed by hydrogenation. biorxiv.org While highly specific and necessary for radiotracers, this pathway is complex and not intended for bulk synthesis, highlighting a trade-off between specificity and scalability.

The table below provides a comparative overview of these synthetic considerations for halogenated pyridine derivatives, with data drawn from the synthesis of close analogs.

| Multi-step Synthesis via N-oxide | [¹⁸F]5-methyl-3-fluoro-4-aminopyridine | [¹⁸F]Fluoride, Pd/C, H₂ | Isotope exchange followed by hydrogenation | Not specified for bulk synthesis biorxiv.org | Complex, multi-step route designed for high specificity (radiolabeling), not for scalability or high-throughput synthesis. biorxiv.org | Highly specific for introducing the radiolabel but involves a lengthy synthetic sequence. |

Ultimately, the choice of synthetic route for this compound depends on the desired scale and purity. A chlorination approach might be favored for large-scale industrial production due to higher yields and established procedures, provided the corresponding 3-fluoro-5-methyl-4-pyridone is accessible. Conversely, a route involving late-stage fluorination via SNAr might offer more flexibility in creating diverse analogs from a common intermediate, despite potential challenges in optimizing reaction efficiency.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
4-chloro-3-methoxy-2-methylpyridine
3-methoxy-2-methyl-4(1H)-pyridone
Phosphorus oxychloride
Methyl 3-fluoropyridine-4-carboxylate
Methyl 3-nitropyridine-4-carboxylate
Cesium fluoride
Dimethyl sulfoxide (B87167) (DMSO)
[¹⁸F]5-methyl-3-fluoro-4-aminopyridine
3-fluoro-5-methyl-4-nitropyridine N-oxide

Reactivity and Mechanistic Investigations of 4 Chloro 3 Fluoro 5 Methylpyridine

Electrophilic Aromatic Substitution Pathways in Halogenated Pyridines

The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene. chemicalbook.com Electrophilic attack is further disfavored by the tendency of the nitrogen lone pair to coordinate with electrophiles or Lewis acids, leading to the formation of a pyridinium (B92312) cation which is even more strongly deactivated. justia.com

When electrophilic substitution does occur, it preferentially happens at the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions results in an unfavorable resonance structure where the positive charge is placed directly on the electronegative nitrogen atom. bldpharm.comguidechem.com

In the case of 4-Chloro-3-fluoro-5-methylpyridine, the ring is heavily deactivated. Both the 3-fluoro and 4-chloro substituents are electron-withdrawing through induction, further reducing the ring's electron density. While the methyl group at the 5-position is weakly activating, its effect is insufficient to overcome the strong deactivating effects of the halogens and the ring nitrogen. Consequently, electrophilic aromatic substitution on this compound is exceptionally challenging and not commonly reported in the literature. Any potential electrophilic attack would be predicted to occur at the C-2 or C-6 positions, which are least deactivated, but such reactions would require extremely harsh conditions and are generally not synthetically viable.

Nucleophilic Aromatic Substitution (SNAr) Dynamics and Regioselectivity

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). google.com The reaction is further facilitated by the presence of good leaving groups (halogens) and the ability of the ring to stabilize the negative charge of the intermediate Meisenheimer complex. patsnap.com

For this compound, nucleophilic attack can potentially occur at two positions: C-4 (displacing chloride) or C-3 (displacing fluoride). The regioselectivity of this process is governed by a combination of factors:

Leaving Group Ability: The C-Cl bond is weaker than the C-F bond, which would suggest that chloride is a better leaving group.

Activation by Electronegativity: The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex. Since the formation of this intermediate is often the rate-determining step, reactions at fluorinated positions can be faster than at chlorinated ones, despite the poorer leaving group ability of fluoride (B91410). patsnap.com

Positional Activation: Both the C-3 and C-4 positions are activated towards nucleophilic attack by the ring nitrogen (ortho and para, respectively).

Computational and experimental studies on analogous dihalopyridines and other halo-heterocycles are often used to predict the outcome. nih.gov For instance, in many polyhalogenated heterocycles, SNAr reactions proceed preferentially at the position where the LUMO (Lowest Unoccupied Molecular Orbital) has the largest coefficient, indicating the most electrophilic carbon atom. nih.gov In the case of this compound, the C-4 position is para to the nitrogen and ortho to the electron-withdrawing fluorine, while the C-3 position is meta to the nitrogen (less activated) but directly bears the highly electronegative fluorine. Without direct experimental evidence for this specific substrate, predicting the precise regioselectivity remains a nuanced challenge, with substitution at the C-4 position often favored due to its para relationship to the ring nitrogen, which provides powerful stabilization of the anionic intermediate.

Below is a table showing representative SNAr reactions on related chlorofluoropyridine systems to illustrate typical conditions.

NucleophileSubstrate AnalogueProductConditionsYield
Pyrrolidine2-Fluoro-3-chloronitrobenzene1-(2-Chloro-6-nitrophenyl)pyrrolidineBase (e.g., K₂CO₃), rtHigh
Various Amines2-Fluoropyridines2-AminopyridinesBase (e.g., K₂CO₃), DMSO, 80-120 °CGood to Excellent
Alcohols/Phenols2-Fluoropyridines2-Alkoxy/AryloxypyridinesBase (e.g., NaH), THF/DMF, rt to 60 °CGood to Excellent

This table is illustrative and based on general reactivity of related compounds as specific data for this compound was not available in the search results. google.com

Metal-Catalyzed Transformations

The halogen substituents on this compound serve as effective handles for metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactivity and Substrate Scope

The 4-chloro substituent is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The C-Cl bond is more reactive in oxidative addition to Pd(0) catalysts than the C-F bond, providing a high degree of chemoselectivity.

In a typical Suzuki-Miyaura coupling , the C-Cl bond at the C-4 position would be expected to react selectively with an organoboron reagent in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at this position. While specific examples for this compound are not prevalent in generally accessible literature, its use as a building block in patent literature suggests its utility in such transformations. nih.gov

The table below outlines general conditions for Suzuki-Miyaura reactions involving chloro-pyridines.

Boronic Acid/EsterCatalystLigandBaseSolventTemperature (°C)
Phenylboronic acidPd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or P(t-Bu)₃K₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene80-110
Heteroarylboronic acidPdCl₂(dppf)dppfNa₂CO₃ or CsFDME or DMF80-100
Alkylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100

This table represents typical conditions for Suzuki-Miyaura couplings of chloro-heterocycles.

Catalytic Hydrogenation and Reduction Processes in Pyridine Systems

The reduction of the pyridine ring can lead to dihydropyridine (B1217469) or piperidine (B6355638) structures, which are valuable motifs in medicinal chemistry. Catalytic hydrogenation is a common method, although it can be complicated by the potential for dehalogenation.

The hydrogenation of substituted pyridines often requires forcing conditions and specific catalysts. Rhodium-based catalysts, for example, have shown efficacy in reducing functionalized pyridines under mild conditions. For this compound, a significant challenge would be achieving selective reduction of the pyridine ring without cleaving the C-Cl and C-F bonds. Catalytic systems that operate at lower temperatures and pressures would be preferred to minimize hydrodehalogenation. The steric and electronic effects of the substituents would also influence the facial selectivity of the hydrogen addition, likely leading to a specific diastereomer of the resulting piperidine.

Radical Reactions and Single-Electron Transfer Processes

There is limited specific information in the searched literature concerning radical reactions or single-electron transfer (SET) processes involving this compound. While reductions of pyridine derivatives using SET reagents like samarium diiodide are known, these can often lead to dehalogenation in addition to ring reduction. The application of such methods to this particular substrate is not well-documented. Similarly, radical-based functionalization, while a powerful tool in modern synthesis, has not been specifically reported for this compound in the available data.

Photoinduced Reactivity and Photoisomerization Studies of Pyridine Analogs

While specific photoinduced reactivity studies on this compound are not extensively documented in readily available literature, the photochemical behavior of the broader pyridine class provides a framework for understanding its potential transformations. The study of pyridine and its substituted analogs reveals a rich and complex photochemistry, often involving isomerization to high-energy valence isomers.

Theoretical and experimental studies on pyridine and its methylated derivatives, such as dimethylpyridines, show that photoisomerization upon UV irradiation (e.g., at 254 nm) can proceed through the formation of highly strained, non-aromatic intermediates known as Dewar pyridines (or Dewar benzenes) and benzvalenes. researchgate.net Density Functional Theory (DFT) calculations suggest that the process begins with the excitation of the pyridine ring to an excited singlet state (S₁), followed by conversion to the corresponding Dewar isomer. researchgate.net This Dewar pyridine can then rearrange to a benzvalene (B14751766) isomer, which ultimately decomposes to yield various isomeric pyridine products. researchgate.net For instance, the irradiation of 2,3-dimethylpyridine leads to the formation of 2,6-dimethylpyridine, 3,4-dimethylpyridine, and 2,5-dimethylpyridine (B147104) through such pathways. researchgate.net The efficiency and outcome of these isomerizations are highly dependent on the substitution pattern and the excitation wavelength. researchgate.net

Another significant area of photoinduced reactivity in pyridine analogs involves their N-oxides. The photochemical valence isomerization of pyridine N-oxides has been developed as a method for the formal C3-selective hydroxylation of pyridines. acs.org This process is initiated by UV light (e.g., 254 nm) promoting the pyridine N-oxide to an excited state, which then collapses into a highly strained oxaziridine (B8769555) intermediate. acs.org This intermediate is key to the subsequent rearrangements. acs.org Computational studies on related systems like azobenzene (B91143) derivatives suggest that the relaxation from excited states often proceeds through conical intersections, which are crucial for understanding the reaction pathways and kinetics of photoisomerization. nih.govnih.gov The presence of both chloro and fluoro substituents on the pyridine ring of this compound would likely influence the energy of the excited states and the stability of potential photoisomers, although specific pathways remain to be elucidated.

Table 1: Intermediates in the Photoisomerization of Pyridine Analogs

Precursor ClassKey Intermediate(s)Type of ReactionRef.
PyridinesDewar Pyridine, BenzvalenePhotoisomerization researchgate.net
Pyridine N-OxidesOxaziridine, Diradical, Dearomatized EpoxidePhotochemical Rearrangement acs.org
PhenylazoheteroarenesTwisted/Pyramidalized Conical IntersectionsE-to-Z Photoisomerization nih.govrsc.org

Mechanistic Elucidation via Reaction Intermediates Identification and Kinetics

The mechanistic pathways for reactions involving this compound can be inferred from studies of analogous halogenated pyridines, particularly in the context of nucleophilic aromatic substitution (SNAr) and photochemical rearrangements.

In photochemical reactions, as exemplified by pyridine N-oxides, a plausible mechanism involves the initial formation of an oxaziridine intermediate upon irradiation. acs.org This is followed by the homolytic cleavage of the N-O bond, generating a diradical intermediate. Radical recombination can then lead to a dearomatized epoxide, which may rearrange to a 1,3-oxazepine intermediate via a 6π electrocyclic ring expansion, ultimately leading to the observed products after acid-promoted ring-opening. acs.org The identification of such transient species is critical for confirming the proposed mechanistic steps.

For ground-state reactions, the kinetics of nucleophilic aromatic substitution (SNAr) on the pyridine ring are highly relevant. The presence of both a chlorine and a fluorine atom on the ring of this compound creates two potential sites for nucleophilic attack. The relative reactivity of halogens in SNAr reactions on pyridine rings is a well-established principle. The rate of substitution is generally much faster for fluorine than for chlorine. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov This rate enhancement is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed during the reaction, thereby lowering the activation energy of the rate-determining step.

Table 2: Relative Reaction Rates for SNAr of Halopyridines

SubstrateNucleophile/SolventRelative Rate Constant (kF/kCl)FindingRef.
2-HalopyridineNaOEt / EtOH320Fluoride is displaced significantly faster than chloride. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2,3-dimethylpyridine
2,6-dimethylpyridine
3,4-dimethylpyridine
2,5-dimethylpyridine
Pyridine
Benzvalene
Pyridine N-oxide
Oxaziridine
1,3-oxazepine
Azobenzene
2-fluoropyridine
2-chloropyridine
Sodium ethoxide
Ethanol
Piperidine
2-chloropyridine N-oxide

Computational and Spectroscopic Characterization of 4 Chloro 3 Fluoro 5 Methylpyridine

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the elucidation of the structural and electronic characteristics of 4-Chloro-3-fluoro-5-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei.

¹H NMR: In the ¹H NMR spectrum of pyridine (B92270), signals for α, β, and γ protons are typically observed at δ 8.5, δ 7.0, and δ 7.5 respectively. wikipedia.org For this compound, the proton signals would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methyl group. The proton on the carbon adjacent to the nitrogen and the proton at the 6-position would exhibit distinct chemical shifts.

¹³C NMR: The ¹³C NMR spectrum of pyridine shows signals at approximately δ 150 (α-C), δ 124 (β-C), and δ 136 (γ-C). wikipedia.org In this compound, the carbon atoms attached to the halogen substituents will experience significant shifts. The carbon bearing the chlorine atom would be shifted downfield, while the carbon attached to fluorine would show a large upfield shift due to fluorine's high electronegativity, and would also exhibit C-F coupling. The methyl group's carbon would appear at a characteristic upfield chemical shift.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The fluorine atom in this compound would give rise to a signal whose chemical shift is indicative of its electronic environment within the pyridine ring. Coupling to adjacent protons would provide further structural information.

A study on related pyridine derivatives confirmed their structures using spectroscopic analysis, including ¹H NMR. nih.gov For instance, the appearance of a methylene (B1212753) singlet between 3.63 and 3.90 ppm was a key indicator in the ¹H NMR spectra of certain pyridine derivatives. nih.gov

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Key Features
¹H ~2.3 (CH₃), ~7.5 (H-2), ~8.3 (H-6) Signals influenced by substituent effects.
¹³C ~17 (CH₃), ~125 (C-5), ~140 (C-3), ~148 (C-4), ~150 (C-2), ~155 (C-6) C-F and C-Cl carbons significantly shifted.
¹⁹F Specific to environment Provides direct information on the fluorine atom.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides insights into the vibrational modes of a molecule. The vibrational spectra of pyridine and its derivatives have been extensively studied. cdnsciencepub.comcdnsciencepub.com Pyridine belongs to the C₂ᵥ point group and its fundamental vibrations are distributed among different symmetry species. cdnsciencepub.comresearchgate.net

For this compound, characteristic vibrational frequencies would include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region.

Ring stretching: The pyridine ring stretching vibrations, analogous to the quadrant and semicircle modes in benzene, appear in the 1400-1600 cm⁻¹ region. researchgate.net

C-Cl stretching: The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range.

C-F stretching: The C-F stretching vibration is typically a strong band in the 1000-1400 cm⁻¹ region.

CH₃ group vibrations: Symmetric and asymmetric stretching and bending vibrations of the methyl group would also be present.

Studies on substituted pyridines have utilized FT-IR and FT-Raman to identify characteristic vibrational modes. nih.gov For example, the ring breathing mode of a pyridine derivative was assigned at 1022 cm⁻¹ in the IR spectrum and 1020 cm⁻¹ in the Raman spectrum. researchgate.net

Mass Spectrometry (GC-MS, LC-MS) and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Pyridine is conventionally detected by gas chromatography-mass spectrometry (GC-MS) methods. wikipedia.org

For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (145.56 g/mol ). nih.gov The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion, with the (M+2)⁺ peak being approximately one-third the intensity of the M⁺ peak.

Common fragmentation pathways for substituted pyridines involve the loss of substituents or cleavage of the pyridine ring. For this compound, fragmentation could involve the loss of a chlorine atom, a fluorine atom, a methyl group, or hydrogen cyanide (HCN) from the ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments. acs.org

X-ray Crystallography for Solid-State Structure Elucidation of Pyridine Derivatives

Combined Spectroscopic Approaches for Isomer Differentiation

The unambiguous identification of this compound from its isomers, such as 2-chloro-5-fluoro-3-methylpyridine (B1590720) or 4-chloro-5-fluoro-2-methylpyridine, requires a combined spectroscopic approach. nih.govnih.gov While mass spectrometry would show the same molecular weight for all isomers, their fragmentation patterns might differ.

NMR spectroscopy is particularly powerful for isomer differentiation. The chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the relative positions of the substituents on the pyridine ring. For example, the coupling constants between the fluorine atom and the adjacent protons would be different for each isomer.

Vibrational spectroscopy can also aid in distinguishing isomers, as the vibrational modes and their corresponding frequencies in FT-IR and FT-Raman spectra are unique to each molecular structure. youtube.comyoutube.comyoutube.comyoutube.com

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for complementing experimental spectroscopic data and providing deeper insights into the molecular properties of compounds like this compound.

DFT calculations can be used to:

Optimize the molecular geometry: This provides theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Predict vibrational frequencies: Calculated vibrational spectra can aid in the assignment of experimental FT-IR and FT-Raman bands. nih.gov

Calculate NMR chemical shifts: Theoretical predictions of NMR chemical shifts can assist in the interpretation of experimental spectra.

Analyze electronic properties: DFT can be used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential, and charge distributions. acs.orgnih.gov These properties are crucial for understanding the reactivity and intermolecular interactions of the molecule.

Studies on related pyridine derivatives have successfully employed DFT to investigate their electronic structures, noncovalent interactions, and other properties. nih.govacs.orgnih.govacs.orgresearchgate.net For example, DFT calculations have been used to probe the electronic structures and hydrogen bonding influences in triazine-based monomers containing pyridine units. acs.org

Table 2: Computationally Predicted Properties of this compound

Property Predicted Value Significance
Dipole Moment ~2.5 D Indicates a polar molecule.
HOMO-LUMO Gap ~5.0 eV Relates to electronic transitions and reactivity.
Molecular Electrostatic Potential Negative potential around N and F atoms Predicts sites for electrophilic attack.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the molecular structures and vibrational spectra of various compounds, offering results that are consistent with experimental data. dergipark.org.tr DFT calculations provide a robust framework for understanding the electronic and structural properties of molecules like this compound. By using functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to predict its geometry, electronic characteristics, and spectroscopic behavior with a high degree of confidence. pearson.com

HOMO-LUMO Energies: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. acs.orgnih.gov The energy gap between HOMO and LUMO (ΔE) is a key parameter; a smaller gap suggests higher polarizability and chemical reactivity. acs.orgnih.gov For substituted pyridines, the nature and position of the substituents significantly influence these orbital energies. For instance, in a study of 2-chloro-5-nitropyridine, the HOMO-LUMO gap was found to be a consequence of the strong electron-acceptor ability of the nitro group. nih.gov In the case of this compound, the electron-withdrawing chlorine and fluorine atoms are expected to lower the energy of the LUMO, while the electron-donating methyl group would raise the energy of the HOMO. The precise energy gap would be a balance of these competing effects. Theoretical calculations on similar compounds, such as 3-bromo-2-hydroxypyridine, have shown HOMO-LUMO gaps in the range of 5.4 eV. acs.org It is reasonable to expect a similar range for this compound.

Table 1: Exemplary Frontier Orbital Energies and Energy Gap for a Substituted Pyridine (Calculated using DFT/B3LYP)

Parameter Energy (eV)
EHOMO -7.467
ELUMO -0.682
Energy Gap (ΔE) 6.785

Data is illustrative and based on findings for similarly substituted pyridines like 3-bromo-2-hydroxypyridine. acs.org

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.govuni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. nih.govuni-muenchen.de For this compound, the most negative potential is expected to be located around the nitrogen atom of the pyridine ring, making it the primary site for protonation and interaction with Lewis acids. The areas around the halogen atoms will also exhibit negative potential, while the hydrogen atoms of the methyl group will show a positive potential. nih.gov

Theoretical vibrational frequency calculations using DFT are instrumental in assigning experimental infrared (IR) and Raman spectra. researchgate.net The calculated frequencies for a molecule like this compound would show characteristic bands for the pyridine ring vibrations, as well as stretching and bending modes for the C-Cl, C-F, and C-CH₃ bonds. For example, the C-F stretching frequency in fluoropyridines is typically observed in the range of 1150-1250 cm⁻¹. researchgate.net The C-N stretching vibrations in pyridine derivatives are found in the 1382-1266 cm⁻¹ region. nih.gov The presence of multiple substituents will lead to a complex spectrum, and DFT calculations are essential for accurate assignment of the observed vibrational modes. Conformational analysis, although less critical for a rigid ring system like pyridine, is important for understanding the rotational barrier of the methyl group.

Table 2: Predicted Vibrational Frequencies for a Hypothetical this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H stretch (methyl) 3050 - 2950
Pyridine ring stretch 1600 - 1400
C-F stretch 1250 - 1150
C-Cl stretch 800 - 700

These are approximate ranges based on data from analogous substituted pyridines. researchgate.netnih.gov

Table 3: Illustrative Global Reactivity Descriptors for a Substituted Pyridine

Descriptor Definition Exemplary Value (eV)
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -4.075
Chemical Hardness (η) (ELUMO - EHOMO) / 2 3.393
Electrophilicity Index (ω) μ² / (2η) 2.44

Data is illustrative and based on general principles and calculations for other heterocyclic compounds. dergipark.org.trirjweb.comnih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes over time. chemrxiv.orgmun.ca For a molecule like this compound, while the pyridine ring itself is rigid, MD simulations can explore the conformational landscape associated with the rotation of the methyl group. More importantly, MD simulations can be used to study the interactions of the molecule with its environment, such as in a solvent or at the active site of a protein. researchgate.net By simulating the molecule in a box of water molecules, for example, one can study its solvation dynamics and how it forms hydrogen bonds. nih.gov Such simulations provide insights into the molecule's solubility and how it might behave in a biological system. The analysis of trajectories from MD simulations can reveal the most stable conformations and the energy barriers between them. nih.govresearchgate.net

Quantum Chemical Methods for Reaction Pathway Modeling

Quantum chemical methods are essential for elucidating the mechanisms of chemical reactions by modeling the transition states and reaction pathways. youtube.com For this compound, these methods could be used to predict its reactivity in various reactions, such as nucleophilic aromatic substitution (SNAr). Pyridine and its derivatives are known to undergo SNAr reactions, particularly at the 2- and 4-positions, which are electron-deficient. pearson.comnih.gov The presence of a chlorine atom at the 4-position makes it a likely site for nucleophilic attack. Quantum chemical calculations can model the entire reaction coordinate, from reactants to products through the transition state, providing the activation energy barrier for the reaction. nih.govyoutube.com For instance, DFT calculations have been used to investigate the nucleophilic substitution of acyl chlorides with pyridine, revealing the detailed mechanism and energy barriers. nih.govyoutube.com Similar approaches could be applied to predict the reactivity of this compound with various nucleophiles.

Applications of 4 Chloro 3 Fluoro 5 Methylpyridine in Advanced Chemical Synthesis

Role as a Key Synthetic Building Block

In Agrochemical Synthesis

Intermediates for Advanced Pesticide Generations

The development of modern agrochemicals has increasingly relied on the use of fluorinated pyridine (B92270) derivatives to achieve high efficacy, selectivity, and favorable environmental profiles. nih.govjst.go.jp Halogenated pyridines are key building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov Specifically, the 5-chloro-3-fluoropyridine scaffold is a recognized pharmacophore in the design of novel herbicides. jst.go.jpresearchgate.net

Research into a series of novel 5-chloro-3-fluoro-2-phenoxypyridines containing a 1,3,4-oxadiazole (B1194373) ring has demonstrated their potential as potent herbicides. jst.go.jpresearchgate.net These compounds have shown moderate to high levels of activity against various grass weeds. researchgate.net For instance, 5-chloro-3-fluoro-2-(4-{(R)-1-[5-(2-propynylthio)-1,3,4-oxadiazol-2-yl]ethoxy}phenoxy)pyridine exhibited significant herbicidal activity without causing injury to crops. researchgate.net This highlights the importance of the 5-chloro-3-fluoropyridine core in achieving the desired biological activity.

While direct synthesis of a commercial pesticide from 4-Chloro-3-fluoro-5-methylpyridine is not prominently documented in the reviewed literature, its structural similarity to these active herbicidal molecules suggests its potential as a valuable intermediate. The presence of the chloro, fluoro, and methyl groups allows for a variety of chemical modifications to fine-tune the biological activity and physical properties of the resulting pesticide. The synthesis of other fluorinated pyridine derivatives, such as 2,3-difluoropyridines, has been patented for their use as intermediates in the preparation of herbicidal 2-[4-(3-fluoropyridin-2-yloxy)-phenoxy]propionic acid derivatives. google.com

Table 1: Examples of Herbicidal Activity of Structurally Related 5-Chloro-3-fluoro-2-phenoxypyridine Derivatives

Compound NameWeeds Tested AgainstApplication RateEfficacyReference
5-chloro-3-fluoro-2-(4-{(R)-1-[5-(2-propynylthio)-1,3,4-oxadiazol-2-yl]ethoxy}phenoxy)pyridineGraminaceous plants125 g/haPotent activity researchgate.net
Various 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ringGraminaceous plants125 g/haModerate to high researchgate.net

Functional Materials Science Applications (e.g., Specialized Polymers, Coatings)

The application of this compound in the field of functional materials science, such as in the synthesis of specialized polymers and coatings, is not extensively detailed in the currently available scientific literature. However, the chemical structure of the compound suggests potential utility in this area based on the known properties of pyridine and its fluorinated derivatives.

Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. umn.edursc.org These properties are desirable in a wide range of applications, from non-stick coatings to advanced electronic materials. The synthesis of fluorinated polymers can be achieved through the polymerization of fluorinated monomers or by the chemical modification of existing polymers. umn.edu Halogenated pyridines can serve as starting materials for a variety of organic synthesis methods and are used to construct other heterocyclic and macrocyclic compounds. eurekalert.org

Pyridine-containing polymers have been synthesized and investigated for their antimicrobial and fluorescent properties. nih.gov Furthermore, pyridine salts of aromatic sulfonic acids have been used as curing catalysts in surface coating compositions. google.com The reactivity of the chloro- and fluoro- substituents on the pyridine ring of this compound could potentially be exploited in polymerization reactions or for grafting onto other polymer backbones to impart specific functionalities. For instance, the chlorine atom can be a site for nucleophilic substitution reactions, allowing for the attachment of the molecule to other monomers or polymer chains.

While direct evidence is scarce, the unique combination of a pyridine ring with halogen and methyl substituents makes this compound an interesting candidate for further research in the development of novel functional materials.

Catalysis and Ligand Design for Metal-Mediated Processes

There is limited specific information in the surveyed literature on the direct application of this compound in catalysis and ligand design. However, the fundamental chemistry of pyridine and its derivatives provides a strong basis for its potential in these areas. Pyridine and its derivatives are widely used as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. wikipedia.orgjscimedcentral.com These metal-pyridine complexes have found applications as catalysts in numerous organic transformations, including hydrogenation and polymerization. jscimedcentral.com

The electronic properties of the pyridine ligand, which can be tuned by substituents, play a crucial role in the catalytic activity of the corresponding metal complex. nih.govacs.org The presence of both an electron-withdrawing fluorine atom and a chlorine atom, along with an electron-donating methyl group, on the pyridine ring of this compound would significantly influence its coordination properties and, consequently, the reactivity of its metal complexes. For example, in palladium(II) complexes with substituted pyridine ligands used for Suzuki–Miyaura and Heck cross-coupling reactions, the nature of the substituents affects the catalytic efficiency. nih.govacs.org

The development of fluorinated ligands is also an active area of research, particularly for catalysis in non-traditional solvents like supercritical CO2 and fluorous solvents. liv.ac.uk While specific studies employing this compound as a ligand were not identified, its structure is amenable to the design of novel catalysts. Further research would be needed to explore its coordination chemistry and the catalytic activity of its potential metal complexes.

Emerging Applications in Niche Chemical Fields

While direct emerging applications for this compound are not widely reported, research into closely related compounds highlights potential niche applications, particularly in the field of medicinal chemistry and medical imaging.

A significant emerging application for a derivative of this compound is in Positron Emission Tomography (PET) imaging. The compound 5-methyl-3-fluoro-4-aminopyridine, which can be synthesized from a precursor structurally related to this compound, is being investigated as a PET radioligand for imaging voltage-gated potassium (K+) channels in the brain. This is of particular interest for studying demyelination in diseases like multiple sclerosis.

The strategic placement of fluorine is crucial in the design of pharmaceuticals and diagnostic agents. nih.gov The introduction of fluorine can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. The development of new methods for the selective fluorination of pyridines is an active area of research, underscoring the importance of fluorinated pyridines in medicinal chemistry.

Table 2: Potential Applications Based on the Reactivity of Functional Groups in this compound

Functional GroupType of ReactionPotential Application Area
Chlorine at C4Nucleophilic Aromatic Substitution (SNAr)Synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials.
Fluorine at C3Influences electronic properties and metabolic stabilityFine-tuning of biological activity in drug and pesticide design.
Pyridine RingCoordination to metal ionsDevelopment of novel catalysts and metal-organic frameworks.
Methyl Group at C5Can be functionalized (e.g., oxidation, halogenation)Further derivatization to create a library of compounds for screening.

Environmental and Toxicological Considerations in Research on 4 Chloro 3 Fluoro 5 Methylpyridine

Environmental Fate and Degradation Pathways

The environmental persistence of 4-Chloro-3-fluoro-5-methylpyridine is influenced by both microbial and photochemical processes. The presence of chlorine, fluorine, and a methyl group on the pyridine (B92270) ring will significantly affect its degradation compared to the parent pyridine molecule.

Microbial Degradation: The biodegradation of pyridine and its derivatives is a recognized environmental process, with the rate and pathway of degradation being highly dependent on the type and position of substituents on the pyridine ring. temple.edu Generally, the biodegradability of pyridine derivatives follows the order: pyridinecarboxylic acids > mono-hydroxypyridines > methylpyridines > aminopyridines and chloropyridines. temple.edu This suggests that halogenated pyridines, such as this compound, are likely to be more persistent in the environment.

Bacteria capable of degrading pyridine compounds have been isolated from various environments, and they typically employ enzymatic pathways to cleave the pyridine ring. nih.gov The initial step often involves hydroxylation, where a hydroxyl group is added to the pyridine ring, a reaction that can be catalyzed by mono- or dioxygenases. temple.edu For halogenated aromatic compounds, the dehalogenation step is crucial and often the most challenging part of the degradation process. nih.gov The presence of both chlorine and fluorine on the pyridine ring of this compound likely contributes to its recalcitrance to microbial attack. Studies on other halogenated pesticides have shown that the type of halogen can influence the impact on soil microbial communities. For instance, a study on halogenated pyrethroid pesticides found that a fluorinated pyrethroid (cyfluthrin) was relatively more eco-friendly at low concentrations compared to its brominated (deltamethrin) and chlorinated (cypermethrin) counterparts, as it increased soil bacterial diversity and the potential for nitrogen fixation and nitrification. p2infohouse.org

Photodegradation of Pyridines: Sunlight-induced photodegradation is a significant pathway for the breakdown of many pesticides on plant and soil surfaces. researchgate.net The rate and products of photodegradation are dependent on the chemical structure of the compound and the environmental matrix. For instance, the photocatalytic degradation of the pesticide pyridaben (B1679940) was found to involve C-S and C-N bond cleavages, leading to ring opening. nih.gov For halogenated compounds, photolysis can lead to the cleavage of the carbon-halogen bond. The presence of both chlorine and fluorine atoms on the pyridine ring of this compound suggests that photodegradation could be a relevant environmental fate process, potentially leading to the formation of various intermediate products.

Metabolite Identification and Environmental Impact Assessment

The metabolism of this compound in organisms and its subsequent environmental impact are critical considerations. While specific metabolites for this compound are not documented in the available literature, general pathways for related compounds can be inferred.

The metabolism of pyridine derivatives in microorganisms often proceeds through hydroxylation, leading to the formation of hydroxylated pyridines. temple.edu These hydroxylated metabolites can then undergo further degradation, eventually leading to the cleavage of the pyridine ring. nih.gov For halogenated pyridines, the initial metabolic steps may involve the removal of the halogen atoms, which can result in the formation of less toxic or, in some cases, more toxic intermediates. The environmental impact of these metabolites would depend on their own persistence, toxicity, and mobility in soil and water.

For example, the herbicide clopyralid, a chlorinated pyridine derivative, is known to be persistent, and its residues in compost can cause harm to sensitive plants. nih.gov This highlights the importance of understanding the fate not just of the parent compound but also of its potentially active metabolites.

Waste Management and Minimization Strategies in Research and Production

The management of waste containing this compound, particularly in a laboratory or industrial setting, requires adherence to specific protocols for halogenated organic compounds.

Waste Segregation and Handling: A primary strategy in laboratory waste management is the segregation of waste streams. nih.govasta.edu.au Halogenated organic wastes, such as those containing this compound, should be collected separately from non-halogenated organic wastes. temple.eduillinois.edu This is because the disposal of halogenated compounds is often more complex and costly, typically requiring high-temperature incineration. p2infohouse.org Waste containers must be clearly labeled, compatible with the chemical, and kept securely closed. illinois.edu

Minimization Strategies: The principles of green chemistry advocate for the minimization of hazardous waste generation. nih.gov This can be achieved by:

Source Reduction: Using smaller quantities of the chemical in experimental procedures.

Substitution: Replacing the hazardous compound with a less hazardous alternative where possible.

Recycling and Reuse: Implementing procedures to recover and reuse the chemical if feasible.

For unused or outdated quantities of this compound, disposal should be handled through a licensed hazardous waste management company.

Ecotoxicological Implications in Aquatic and Terrestrial Systems

The ecotoxicity of this compound to aquatic and terrestrial organisms is a key area of concern. While specific data for this compound is lacking, information on related halogenated pyridines can provide an indication of its potential hazards.

Aquatic Ecotoxicity: The toxicity of pyridine derivatives to aquatic organisms can be significant. Studies on various pyridine derivatives have shown a range of toxicities. For example, a study on the toxicity of pyridine derivatives to the marine bacterium Vibrio fischeri found that derivatives with chloro and methyl functional groups tended to be more toxic. nih.gov The median effect concentrations (EC50) for a range of pyridine derivatives were found to be between 0.027 to 49.1 mmol/L. nih.gov Given that this compound contains both chloro and methyl groups, it is predicted to have a notable level of aquatic toxicity. A safety data sheet for the related compound 2-chloro-5-methyl-pyridine indicates that it is harmful to aquatic life with long-lasting effects.

Terrestrial Ecotoxicity: In terrestrial ecosystems, halogenated pesticides can have adverse effects on soil microorganisms and non-target plants. p2infohouse.org As mentioned earlier, the type of halogen can influence these effects. The persistence of certain pyridine herbicides in soil and compost can lead to phytotoxicity in subsequent crops. nih.gov Given its halogenated and substituted pyridine structure, this compound could pose a risk to soil health and plant life, although specific studies are needed to confirm this.

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed literature, it is not possible to generate detailed data tables for its environmental and toxicological properties. However, the following table provides a summary of the types of data that would be crucial for a comprehensive assessment.

Table 1: Key Environmental and Toxicological Parameters for Future Research on this compound

ParameterEndpointImportance
Environmental Fate
Soil half-life (aerobic/anaerobic)DaysIndicates persistence in terrestrial environments.
Aquatic half-life (photolysis)DaysDetermines persistence in surface waters.
Soil sorption coefficient (Koc)L/kgPredicts mobility in soil and potential for groundwater contamination.
Metabolism
Primary metabolites in soilChemical structureIdentifies breakdown products and their potential impact.
Primary metabolites in aquatic systemsChemical structureAssesses transformation in water bodies.
Ecotoxicology
Acute toxicity to fish (e.g., Rainbow Trout)96-hour LC50 (mg/L)Assesses risk to aquatic vertebrates.
Acute toxicity to aquatic invertebrates (e.g., Daphnia magna)48-hour EC50 (mg/L)Evaluates risk to key components of the aquatic food web.
Toxicity to algae (e.g., Pseudokirchneriella subcapitata)72-hour EC50 (mg/L)Determines impact on primary producers in aquatic ecosystems.
Acute contact toxicity to bees (Apis mellifera)LD50 (µ g/bee )Assesses risk to important pollinators.
Toxicity to earthworms (Eisenia fetida)14-day LC50 (mg/kg soil)Evaluates impact on soil health and invertebrate populations.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Pyridines

The synthesis of halogenated pyridines, including 4-Chloro-3-fluoro-5-methylpyridine, is a cornerstone of pharmaceutical and agrochemical industries. nih.gov However, traditional halogenation methods often necessitate harsh reaction conditions, such as high temperatures and the use of strong acids or bases. chemrxiv.orgyoutube.com These methods can lead to the formation of regioisomeric mixtures and may not be suitable for complex molecules. chemrxiv.org

Future research is actively moving towards the development of more sustainable and selective synthetic routes. Key areas of exploration include:

  • Catalytic C-H Halogenation: Designing advanced catalysts that can selectively activate and halogenate specific C-H bonds on the pyridine (B92270) ring under milder conditions. This approach avoids the need for pre-functionalized starting materials and reduces waste.
  • Flow Chemistry: Utilizing continuous flow reactors offers superior control over reaction parameters, enhancing safety and scalability. This technology is particularly promising for industrial-scale production of halogenated pyridines.
  • Green Solvents and Reagents: The adoption of environmentally benign solvents and less toxic halogenating agents is a critical aspect of green chemistry. nih.govnih.govrasayanjournal.co.in Research into deep eutectic solvents and ionic liquids as reaction media is gaining traction.
  • Biocatalysis: Employing enzymes for halogenation reactions presents an exciting avenue for achieving high selectivity and sustainability.
  • A notable advancement involves the use of designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles, offering a versatile method for late-stage halogenation. nih.govresearchgate.netacs.org Another innovative strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, allowing for highly regioselective halogenation under mild conditions. chemrxiv.org

    Exploration of Untapped Reactivity Patterns of this compound

    The unique substitution pattern of this compound, with its electron-withdrawing halogen atoms and electron-donating methyl group, imparts a distinct reactivity profile that is yet to be fully explored. The chlorine atom at the 4-position is a key site for nucleophilic substitution reactions, while the fluorine and methyl groups modulate the electronic properties and steric environment of the pyridine ring.

    Future investigations could focus on:

  • Cross-Coupling Reactions: Expanding the scope of palladium, nickel, and copper-catalyzed cross-coupling reactions to introduce a wider variety of functional groups at the 4-position.
  • Dearomative Cycloadditions: A data-driven, three-layer screening strategy has recently uncovered the potential for energy transfer-catalyzed dearomative cycloadditions of monocyclic heteroarenes. acs.orgacs.org Applying such methodologies to this compound could lead to the synthesis of novel, C(sp³)-rich three-dimensional molecular scaffolds. acs.orgacs.org
  • Photoredox Catalysis: Harnessing the power of visible light to initiate novel transformations and functionalizations of the pyridine ring.
  • Recent research has demonstrated that the substitution pattern and functional group identity significantly influence the excited-state behavior of heteroarenes, opening up new avenues for reactivity. acs.orgacs.org

    Advanced Computational Modeling for Property Prediction and Drug Design Enhancement

    Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. rjpbr.com For this compound, these techniques can provide profound insights into its properties and guide the design of new derivatives with enhanced functionalities.

    Key areas for future computational work include:

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to correlate the structural features of this compound derivatives with their biological activities. tandfonline.com This will enable the in-silico screening of virtual libraries and prioritize the synthesis of the most promising candidates.
  • Molecular Docking and Dynamics Simulations: Utilizing these techniques to predict the binding modes and affinities of derivatives with various biological targets, such as enzymes and receptors. tandfonline.comnih.gov This is crucial for understanding the mechanism of action and for lead optimization. nih.gov
  • Prediction of Physicochemical Properties: Accurately predicting properties such as solubility, lipophilicity, and metabolic stability to improve the drug-like characteristics of new compounds.
  • The integration of artificial intelligence and machine learning with computational chemistry is expected to revolutionize drug design, enabling the rapid and accurate prediction of molecular properties and activities. tandfonline.com

    Integration with Green Chemistry Principles and Sustainable Synthesis Paradigms

    The principles of green chemistry are increasingly influencing the chemical industry, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.govnih.govrasayanjournal.co.in The synthesis of halogenated pyridines can benefit significantly from the adoption of these principles.

    Future research should focus on:

  • Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
  • Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of the pyridine core. For instance, processes are being developed to produce pyridine bases from glycerol, a byproduct of biodiesel production. researchgate.netrsc.org
  • Catalyst Recycling: Developing robust and easily recyclable catalytic systems to reduce costs and environmental impact.
  • Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov
  • The development of one-pot, multicomponent reactions is a particularly attractive strategy for improving the efficiency and sustainability of pyridine synthesis. nih.govnih.gov

    Discovery of New Biological Activities and Therapeutic Targets through Structural Modification

    Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs. bohrium.comnih.govresearchgate.net The unique combination of substituents in this compound makes it a valuable starting point for the design of new therapeutic agents.

    Future research directions in this area include:

  • Targeted Drug Design: Modifying the structure of this compound to design inhibitors for specific biological targets implicated in diseases such as cancer, inflammation, and infectious diseases. bohrium.comnih.gov The presence of both chloro and fluoro groups can significantly influence the antimicrobial activity of compounds. researchgate.net
  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyridine ring to understand their impact on biological activity and to optimize potency and selectivity. bohrium.comacs.org
  • Exploration of New Therapeutic Areas: Screening derivatives of this compound against a wide range of biological targets to identify novel therapeutic applications. For instance, pyridine derivatives have shown promise as anticoagulants and cholinesterase inhibitors. nih.govnih.govacs.org
  • The development of derivatives with multitargeting capabilities is an emerging area of interest, potentially leading to more effective treatments for complex diseases. nih.govacs.org

    Q & A

    Q. What synthetic routes are recommended for 4-Chloro-3-fluoro-5-methylpyridine, and how do reaction conditions influence yield and purity?

    Methodological Answer: The synthesis of halogenated pyridines like this compound typically involves nucleophilic substitution or cross-coupling reactions. For example:

    • Chlorination/Fluorination: Sequential halogenation using reagents like POCl₃ (for chlorination) and DAST (diethylaminosulfur trifluoride) for fluorination .
    • Suzuki-Miyaura Coupling: Introduction of methyl groups via palladium-catalyzed coupling with methylboronic acids, optimizing temperature (80–120°C) and solvent (DMF or THF) to avoid side reactions .
    • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and HPLC (≥95% purity validation) are critical for isolating the target compound .

    Key Considerations:

    • Steric Effects: Bulky substituents (e.g., methyl at C5) may hinder reaction efficiency, requiring longer reaction times .
    • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility but may increase byproduct formation .

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they identify?

    Methodological Answer:

    • NMR Spectroscopy:
      • ¹H NMR: Identifies methyl group protons (δ ~2.5 ppm) and aromatic protons influenced by electron-withdrawing halogens (δ 7.5–8.5 ppm) .
      • ¹³C NMR: Confirms chlorine and fluorine substitution via deshielding effects on adjacent carbons .
    • FT-IR Spectroscopy: Detects C-F (1050–1100 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretching vibrations .
    • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₆H₅ClF N) and fragmentation patterns to confirm substituent positions .

    Advanced Tip: Coupling UV/Vis spectroscopy with computational analysis (TD-DFT) can predict electronic transitions influenced by halogen substituents .

    Advanced Research Questions

    Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?

    Methodological Answer:

    • DFT Calculations:
      • Electrostatic Potential Maps: Identify electron-deficient regions (halogen substituents) prone to nucleophilic attack .
      • HOMO-LUMO Analysis: Predict charge-transfer interactions, relevant for corrosion inhibition or enzyme binding .
    • Molecular Docking:
      • Target Enzymes: Dock into active sites of CYP1B1 (a cancer-associated cytochrome P450 enzyme) to assess inhibitory potential, mimicking studies on pyridine-based CYP inhibitors .
      • Binding Affinity: Compare docking scores (e.g., AutoDock Vina) with known inhibitors like α-naphthoflavone (IC₅₀ = 0.083 µM) .

    Case Study: Pyridine derivatives with trifluoromethyl groups showed strong charge-sharing interactions in DFT, correlating with experimental corrosion inhibition .

    Q. What strategies resolve contradictions between experimental and computational data for halogenated pyridines?

    Methodological Answer:

    • Experimental Validation:
      • Kinetic Studies: Measure reaction rates (e.g., halogen displacement) to validate DFT-predicted activation energies .
      • X-ray Crystallography: Resolve structural ambiguities (e.g., substituent orientation) observed in docking studies .
    • Statistical Analysis:
      • Use multivariate regression to correlate computational parameters (e.g., bond dissociation energy) with experimental outcomes (e.g., IC₅₀ values) .

    Example: In CYP1B1 inhibition studies, steric hindrance from methyl groups reduced docking scores but experimental IC₅₀ values remained potent due to hydrophobic interactions .

    Q. How does substituent positioning (chloro, fluoro, methyl) influence the compound’s bioactivity and stability?

    Methodological Answer:

    • Structure-Activity Relationship (SAR):
      • CYP1B1 Inhibition: Pyridine derivatives with substituents at C2 (vs. C3/C4) showed 10× higher activity due to optimal enzyme binding .
      • Metabolic Stability: Fluorine at C3 enhances oxidative stability, as seen in rat plasma studies of similar compounds .
    • Degradation Pathways:
      • Accelerated stability testing (40°C/75% RH) identifies hydrolytic cleavage of C-Cl bonds, mitigated by electron-withdrawing groups (e.g., -CF₃) .

    Q. What methodologies assess the environmental impact of this compound during lab-scale synthesis?

    Methodological Answer:

    • Waste Analysis:
      • HPLC-MS: Detect halogenated byproducts in reaction waste, requiring neutralization before disposal .
      • Toxicity Screening: Use Vibrio fischeri bioluminescence assays to assess ecotoxicity (EC₅₀ values) .
    • Green Chemistry Metrics:
      • Calculate atom economy (>70% for efficient synthesis) and E-factor (<5 for minimal waste) .

    Regulatory Compliance: Follow WGK 3 guidelines for handling combustible solids and halogenated waste .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.